2-acetylphenyl 3-fluorobenzoate
Description
2-Acetylphenyl 3-fluorobenzoate is an ester derivative featuring a benzoate backbone substituted with a fluorine atom at the meta (3-) position and an acetyl group on the ortho (2-) position of the phenyl ring attached to the ester oxygen (Figure 1). This structure combines electron-withdrawing (fluorine) and electron-donating (acetyl) substituents, influencing its physicochemical and reactivity profiles. The compound is of interest in medicinal and materials chemistry due to the tunability of ester-based molecules for applications such as prodrugs or polymer precursors .
Properties
IUPAC Name |
(2-acetylphenyl) 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)13-7-2-3-8-14(13)19-15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOFWNJGRKDHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Halogens/Methyl Groups
2-Acetylphenyl 3-Bromo-4-methylbenzoate (CAS 511516-77-1)
- Structure : Similar to the target compound but substitutes fluorine with bromine at the 3-position and adds a methyl group at the 4-position on the benzoate ring.
- Molecular Formula : C₁₆H₁₃BrO₃ (vs. C₁₅H₁₁FO₃ for 2-acetylphenyl 3-fluorobenzoate).
- Key Differences: Electron Effects: Bromine is less electronegative than fluorine but introduces greater steric bulk. The methyl group (electron-donating) may counteract bromine’s electron-withdrawing effect, altering hydrolysis rates compared to the fluorine-substituted analog. Applications: Bromine’s presence may enhance photostability but increase molecular weight, affecting solubility .
[2-(3,4,5-Trifluorobenzoyl)phenyl] Acetate (CAS 890099-18-0)
- Structure : Features three fluorine atoms on the benzoyl ring, compared to one in the target compound.
- Key Differences :
- Electronic Environment : The trifluoro substitution creates a stronger electron-withdrawing effect, stabilizing the ester carbonyl and reducing hydrolysis rates.
- Thermal Stability : Increased fluorine content may enhance thermal stability due to stronger C–F bonds, making it suitable for high-temperature applications .
Functional Group Variations: Ester vs. Amide/Ketone
N-(2-Acetylphenyl)acetamide
- Structure : Replaces the ester group with an amide.
- Key Differences :
- Hydrogen Bonding : The amide’s NH group enables intermolecular hydrogen bonding, increasing melting point and crystalline stability compared to the ester.
- Reactivity : Amides are less prone to hydrolysis than esters under physiological conditions, making them preferable in drug design for prolonged stability .
1-(2-Chlorophenyl)ethanone (o-Chloroacetophenone)
- Structure: A simple acetophenone with a chlorine substituent in the ortho position.
- Key Differences: Reactivity: The ketone group is more reactive toward nucleophilic addition than the ester. Chlorine’s steric hindrance in the ortho position may reduce accessibility for reactions.
Positional Isomerism: Ortho vs. Meta Substituents
Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate
- Structure : Features a fluorine at the ortho (2-) position on the phenyl ring, compared to meta (3-) in the target compound.
- Electronic Effects: Proximity to the carbonyl may enhance resonance withdrawal, stabilizing the ester .
Comparative Data Table
| Compound | Molecular Formula | Substituents (Position) | Functional Group | Key Properties |
|---|---|---|---|---|
| 2-Acetylphenyl 3-fluorobenzoate | C₁₅H₁₁FO₃ | F (3), Acetyl (2) | Ester | Moderate hydrolysis rate, balanced electronic effects |
| 2-Acetylphenyl 3-bromo-4-methylbenzoate | C₁₆H₁₃BrO₃ | Br (3), CH₃ (4) | Ester | Higher molecular weight, reduced solubility |
| [2-(3,4,5-Trifluorobenzoyl)phenyl] acetate | C₁₅H₁₀F₃O₃ | F (3,4,5) | Ester | High thermal stability, slow hydrolysis |
| N-(2-Acetylphenyl)acetamide | C₁₀H₁₁NO₂ | Acetyl (2) | Amide | High melting point, slow hydrolysis |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₁H₁₁FO₃ | F (2) | Ester | Steric hindrance, stabilized carbonyl |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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